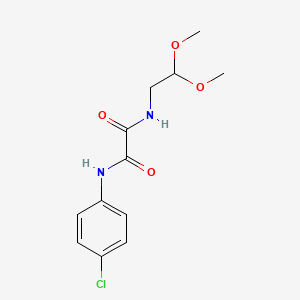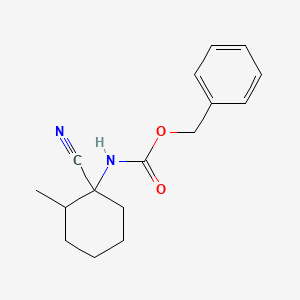
N-(4-Chlorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide
Descripción general
Descripción
N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyethyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of 4-chloroaniline with 2,2-dimethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
4-chloroaniline+2,2-dimethoxyethylaminecarbodiimideN-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide groups, converting them into amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N’-(2-methoxyethyl)ethanediamide: Lacks one methoxy group, which may affect its reactivity and biological activity.
N-(4-Bromophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)propanediamide: Has a propanediamide backbone, which may influence its structural and functional characteristics.
The uniqueness of N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEHJXWDFRTULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide](/img/structure/B6350805.png)
![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

![2-[2-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B6350875.png)
